molecular formula C21H26FN3O3S B4104211 N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)benzenesulfonamide

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)benzenesulfonamide

Cat. No. B4104211
M. Wt: 419.5 g/mol
InChI Key: JKAXUDSHNMVUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)benzenesulfonamide, commonly known as EFNB, is a small molecule that has been widely used in scientific research. It is a sulfonamide-based compound that has been found to have various biochemical and physiological effects.

Mechanism of Action

EFNB binds to the extracellular domain of the ephrin-B2 receptor, preventing its activation and downstream signaling. This leads to a decrease in cell migration, proliferation, and survival. EFNB has been found to be highly selective for the ephrin-B2 receptor and does not affect other related receptors.
Biochemical and Physiological Effects
EFNB has been found to have various biochemical and physiological effects. It has been shown to inhibit angiogenesis and tumor growth in mouse models of cancer. EFNB has also been found to promote neuronal differentiation and axon guidance. In addition, EFNB has been found to modulate the immune response and has potential applications in immunotherapy.

Advantages and Limitations for Lab Experiments

EFNB is a potent and selective inhibitor of the ephrin-B2 receptor, making it a valuable tool for studying its role in various biological processes. EFNB has been optimized for large-scale production, making it readily available for researchers. However, EFNB has limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy in vivo.

Future Directions

For EFNB research include developing more potent and selective analogs, optimizing its pharmacokinetics and bioavailability, and exploring its potential applications in immunotherapy. EFNB may also have applications in regenerative medicine, as it has been found to promote neuronal differentiation and axon guidance.

Scientific Research Applications

EFNB has been extensively used in scientific research as a tool compound for studying various biological processes. It has been found to be a potent inhibitor of the ephrin-B2 receptor, a transmembrane protein that plays a crucial role in cell signaling and migration. EFNB has been used to study the role of ephrin-B2 in cancer metastasis, angiogenesis, and neuronal development.

properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S/c1-2-23-12-14-24(15-13-23)21(26)17-25(16-18-8-10-19(22)11-9-18)29(27,28)20-6-4-3-5-7-20/h3-11H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAXUDSHNMVUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)benzenesulfonamide
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N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)benzenesulfonamide
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N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)benzenesulfonamide
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N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)benzenesulfonamide
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N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)benzenesulfonamide
Reactant of Route 6
N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)benzenesulfonamide

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